Mj33 lithium salt
Overview
Description
MJ33 lithium salt is a non-toxic and potent inhibitor of agonist-induced activation of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase type 2 (NOX2). It also prevents lung injuries associated with lung inflammation in mice . MJ33 lithium salt is a selective, reversible inhibitor of the acidic, calcium-independent (ai)PLA2 activity of Prdx6 .
Molecular Structure Analysis
The molecular formula of MJ33 lithium salt is C22H43F3LiO6P . Its average mass is 498.483 Da and its monoisotopic mass is 498.290924 Da .Chemical Reactions Analysis
MJ33 is an active-site-directed, specific, competitive, and reversible phospholipase A2 (PLA2) inhibitor . It blocks the calcium-independent phospholipase A2 (iPLA2) activity of Prdx6 .Physical And Chemical Properties Analysis
MJ33 lithium salt appears as a white solid . It is soluble in water at a concentration of ≥5 mg/mL when warmed at 60 °C .Scientific Research Applications
1. Advanced Battery Technologies
Lithium metal is a highly regarded anode material for rechargeable batteries. Research highlights that using highly concentrated electrolytes composed of ether solvents and lithium bis(fluorosulfonyl)imide salt can significantly enhance the performance of lithium metal anodes. This innovation is critical for enabling high-rate cycling and longevity in batteries, particularly in lithium|lithium and copper|lithium cells, demonstrating up to 99.1% Coulombic efficiency without dendrite growth (Qian et al., 2015).
2. Lithium Extraction Technologies
In the context of growing demand for lithium, particularly for electric vehicles, the extraction of lithium from Chinese salt-lake brines has seen significant advancements. Membrane technologies, including nanofiltration and ion-selective electrodialysis, have been developed for efficient lithium extraction. This addresses challenges like high Mg2+/Li+ ratios in brines and proposes economically viable and environmentally friendly solutions (Xu et al., 2021).
3. Ionic Conductivity in Energy Storage
The formation of lyotropic liquid crystalline mesophases (LLCM) with hydrated lithium salts and pluronics is a promising area of research for ion-conducting materials. These mesophases, which exhibit high ionic conductivities, can be used in membrane and electrode technologies for energy storage devices. This research is vital for developing lithium-containing nanoporous materials and improving energy storage technologies (Barim et al., 2014).
Future Directions
properties
IUPAC Name |
lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] methyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44F3O6P.Li/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-29-18-21(31-32(26,27)28-2)19-30-20-22(23,24)25;/h21H,3-20H2,1-2H3,(H,26,27);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLMLQJISATCEL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCCCCCCCCCCCCCCCOCC(COCC(F)(F)F)OP(=O)([O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43F3LiO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30274419 | |
Record name | mj33 lithium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30274419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mj33 lithium salt | |
CAS RN |
199106-13-3 | |
Record name | mj33 lithium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30274419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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